molecular formula C21H16N2 B167795 1,3,4-Triphenyl-1H-pyrazole CAS No. 1666-85-9

1,3,4-Triphenyl-1H-pyrazole

Cat. No. B167795
CAS RN: 1666-85-9
M. Wt: 296.4 g/mol
InChI Key: AXRVRVKZFJPHBH-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-1H-pyrazole is a type of pyrazole, which is an organic compound of the azole group. Pyrazoles are a class of compounds that have a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms1. However, there is limited information available specifically on 1,3,4-Triphenyl-1H-pyrazole.



Synthesis Analysis

Pyrazoles can be synthesized through various methods. One method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation2. Another method involves the condensation of 1,3-diketones with hydrazine3. However, the specific synthesis process for 1,3,4-Triphenyl-1H-pyrazole is not readily available in the retrieved data.



Molecular Structure Analysis

The molecular structure of pyrazoles, including 1,3,4-Triphenyl-1H-pyrazole, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms4. However, the specific molecular structure of 1,3,4-Triphenyl-1H-pyrazole is not detailed in the retrieved data.



Chemical Reactions Analysis

Pyrazole-containing compounds, including 1,3,4-Triphenyl-1H-pyrazole, have been found to participate in various chemical reactions. For instance, they can undergo C-O coupling reactions5. However, the specific chemical reactions involving 1,3,4-Triphenyl-1H-pyrazole are not detailed in the retrieved data.



Physical And Chemical Properties Analysis

Pyrazoles, including 1,3,4-Triphenyl-1H-pyrazole, are weak bases1. However, the specific physical and chemical properties of 1,3,4-Triphenyl-1H-pyrazole, such as its melting point, boiling point, and density, are not detailed in the retrieved data.


Scientific Research Applications

Novel Synthesis Methods

  • Efficient Synthesis for Heterocycles : A method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in acetic acid has been developed. This facilitates the creation of N-fused heterocycle products in good yields (Ghaedi et al., 2015).

Biological and Pharmacological Research

  • Biological Activity of Pyrazoline Derivatives : Pyrazoles, including various 1,3,5-Triphenyl-1H-pyrazole derivatives, have been found to exhibit significant biological activities. This spurred research into these compounds, with several novel derivatives characterized for potential biological applications (Tupare et al., 2012).
  • Inhibition of Amine Oxidases : 1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown inhibitory effects on monoamine oxidases and bovine serum amine oxidase, indicating potential medicinal applications (Manna et al., 1998).

Chemical Properties and Applications

  • Solvatofluorochromic Ratiometric Polarity Probes : Novel 1,3,5-triphenyl-2-pyrazoline derivatives have been synthesized and studied for their high solvatofluorochromism. This makes them suitable as ratiometric polarity probes in analytical chemistry and biophysics (Svechkarev et al., 2008).
  • Fluorescent Sensors for Inorganic Cations : 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized as sensors for fluorescence detection of small inorganic cations. These sensors are effective in various solvents and show potential in analytical applications (Mac et al., 2010).

Advanced Materials and Synthesis

  • Nonlinear Optical Chromophores : Formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles have been synthesized and used as donor blocks in the creation of chromophores for nonlinear electro-optics, exploring the effects of substituents on spectral characteristics (Shelkovnikov et al., 2019).

Quantum Chemical Analysis

  • Quantum Chemical Simulations : Quantum chemical simulation studies on various 1H-pyrazolo[3,4-b]quinoline derivatives, including 1,3,4-triphenyl variants, have been conducted to understand their absorption spectra and molecular properties (Koścień et al., 2003).

Miscellaneous Applications

  • Electrochemically Catalyzed Reactions : Electrochemically catalyzed N–N coupling and ring cleavage reactions of various 1H-pyrazoles, including 1,3,4-triphenyl derivatives, have been investigated for synthesizing new heterocyclic compounds, offering environmentally friendly reaction conditions (Zandi et al., 2021).

Safety And Hazards

Pyrazoles can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation7. However, the specific safety and hazard information for 1,3,4-Triphenyl-1H-pyrazole is not detailed in the retrieved data.


Future Directions

Pyrazole-containing compounds, including 1,3,4-Triphenyl-1H-pyrazole, have shown potential in various fields, including biological, physical-chemical, material science, and industrial fields8. However, the specific future directions for 1,3,4-Triphenyl-1H-pyrazole are not detailed in the retrieved data.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of 1,3,4-Triphenyl-1H-pyrazole. For a more comprehensive analysis, further research and review of more specialized literature may be necessary.


properties

IUPAC Name

1,3,4-triphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)22-21(20)18-12-6-2-7-13-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRVRVKZFJPHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339397
Record name 1,3,4-Triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Triphenyl-1H-pyrazole

CAS RN

1666-85-9
Record name 1,3,4-Triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AS Shawali, AM Farag, MS Algharib… - Journal of Chemical …, 1993 - kau.edu.sa
Treatment of PhCCl:NNHPh with base gave the nitrilium imide PhC+:NN-Ph in situ. 4-Aryl-1,3,8-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-dien-6-ones [I; R = (un)substituted Ph] were …
Number of citations: 10 www.kau.edu.sa
HA Abdel-Aziz, HSA El-Zahabi, KM Dawood - European journal of …, 2010 - Elsevier
Regioselective 1,3-dipolar cycloaddition of nitrilimines with 5-arylidene-2-arylimino-4-thiazolidinones and with 2-(4-arylidene)thiazolo[3,2-a]benzimidazol-3(2H)-ones afforded the …
Number of citations: 105 www.sciencedirect.com
ZL Xu, HX Li, ZG Ren, WY Du, WC Xu, JP Lang - Tetrahedron, 2011 - Elsevier
In the absence of any additional ligands, the efficient N-arylation of nitrogen-containing heterocycles with aryl iodides catalyzed by relative low catalyst amount of Cu(OAc) 2 ·H 2 O was …
Number of citations: 99 www.sciencedirect.com
MM Li, H Huang, J Lu - Synlett, 2022 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 1 www.thieme-connect.com
E Arbačiauskienė, G Vilkauskaitė, GA Eller, W Holzer… - Tetrahedron, 2009 - Elsevier
1-Phenyl-1H-pyrazol-3-ol was used as a versatile synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives substituted at C-3 and C-4 of the pyrazole nucleus and at the …
Number of citations: 55 www.sciencedirect.com
JJ Zhai, CH Gu, Y Guo, DH Liao… - Journal of Heterocyclic …, 2016 - Wiley Online Library
A one‐pot synthesis of highly substituted 1H‐pyrazole‐5‐carboxylates 1 has been developed starting from easily available 4‐aryl‐2,4‐diketoesters 2 and arylhydrazine hydrochlorides 3…
Number of citations: 4 onlinelibrary.wiley.com
M Wang, BC Tang, JC Xiang, XL Chen, JT Ma… - Organic …, 2019 - ACS Publications
A highly efficient rongalite-mediated three-component radical annulation reaction to furnish fully substituted pyrazoles from aryldiazonium salts and α,β-unsaturated aldehydes or …
Number of citations: 44 pubs.acs.org
H Huang, Y Pu, D Zhu, C Zhang, J Yang, C Liu… - Tetrahedron, 2023 - Elsevier
We presented a general approach for synthesizing isoxazole-containing pyrazolines and pyrazoles. The protocol involved [3 + 2] cycloaddition of the in situ generated nitrile imines with …
Number of citations: 0 www.sciencedirect.com
J Barluenga, F Fernández‐Marí… - European Journal of …, 2000 - Wiley Online Library
The reaction of tert‐butylalkynyl chromium Fischer carbene complex 1 with nitrones 2 affords β‐enamino‐ketoaldehydes 4 by the light‐promoted rearrangement of the corresponding [3+…
AJ Pearce, RP Harkins, BR Reiner, AC Wotal… - academia.edu
Figure S23. Stacked 1H NMR spectra characterizing the oxidation of 7a with PhICl2 in C6D6. Bottom (red trace): Clean spectrum of 7a in C6D6 (for comparison). Middle (green trace): t= …
Number of citations: 0 www.academia.edu

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